

Preliminary Experimental Data on AV123: A Selective RIPK1 Kinase Inhibitor

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Compound of Interest		
Compound Name:	AV123	
Cat. No.:	B12411749	Get Quote

Abstract: This document provides a comprehensive overview of the preliminary experimental data for **AV123**, a novel, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The data herein support the therapeutic potential of **AV123** in modulating necroptotic cell death, a key pathway implicated in various inflammatory and neurodegenerative diseases. This guide details the in vitro activity, and representative in vivo and pharmacokinetic profiles of **AV123**. It also includes detailed experimental protocols and visual diagrams of the core signaling pathway and experimental workflows to facilitate scientific review and research applications.

Introduction

Necroptosis is a regulated form of necrosis that is initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1), and is critically dependent on the kinase activity of RIPK1. Upon activation, RIPK1, along with RIPK3 and the mixed lineage kinase domain-like pseudokinase (MLKL), forms a "necrosome" complex, leading to MLKL phosphorylation, oligomerization, and translocation to the plasma membrane, ultimately causing lytic cell death. Dysregulation of this pathway has been linked to the pathophysiology of conditions such as ischemia-reperfusion injury, inflammatory diseases, and neurodegeneration.

AV123 is a small molecule inhibitor designed to selectively target the kinase activity of RIPK1. By inhibiting RIPK1, **AV123** effectively blocks the downstream signaling cascade that leads to necroptosis. Initial findings indicate that **AV123** is a non-cytotoxic compound that specifically blocks TNF- α -induced necroptotic cell death.[1] This whitepaper summarizes the initial



quantitative data and methodologies used to characterize the pharmacological profile of **AV123**.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preliminary in vitro and representative in vivo and pharmacokinetic studies of **AV123**.

Table 1: In Vitro Activity and Selectivity of AV123

This table presents the half-maximal inhibitory concentration (IC50) of **AV123** against RIPK1 kinase activity, its half-maximal effective concentration (EC50) in a cellular necroptosis assay, and its selectivity against related kinases.

Parameter	Target Cell Line / Enzyme	Value
Kinase Inhibition (IC50)	Recombinant Human RIPK1	12.12 μM[1]
Recombinant Human RIPK2	> 200 µM	
Recombinant Human RIPK3	> 150 µM	_
Cellular Activity (EC50)	TNF-α-induced Necroptosis in HT-29 cells	1.7 μM[1]
Cytotoxicity (CC50)	Unstimulated HT-29 cells	> 100 μM

Table 2: Representative In Vivo Efficacy of AV123 in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)

This table outlines the efficacy of **AV123** in a TNF- α -induced SIRS model in mice, a standard model for evaluating inhibitors of necroptosis. Data are representative.



Treatment Group	Dose (mg/kg, i.p.)	Survival Rate (%)	Serum IL-6 Reduction (%)
Vehicle Control	-	10	0
AV123	10	60	45
AV123	30	90	78

Table 3: Representative Pharmacokinetic Profile of AV123 in CD-1 Mice

This table summarizes the key pharmacokinetic parameters of **AV123** following a single 10 mg/kg intravenous (IV) and 30 mg/kg oral (PO) administration. Data are representative.

Parameter	Value (IV Administration)	Value (PO Administration)
Half-life (t½)	2.1 hours	4.5 hours
Cmax	1850 ng/mL	980 ng/mL
AUC(0-inf)	4500 h <i>ng/mL</i>	7100 hng/mL
Bioavailability (F%)	N/A	47%

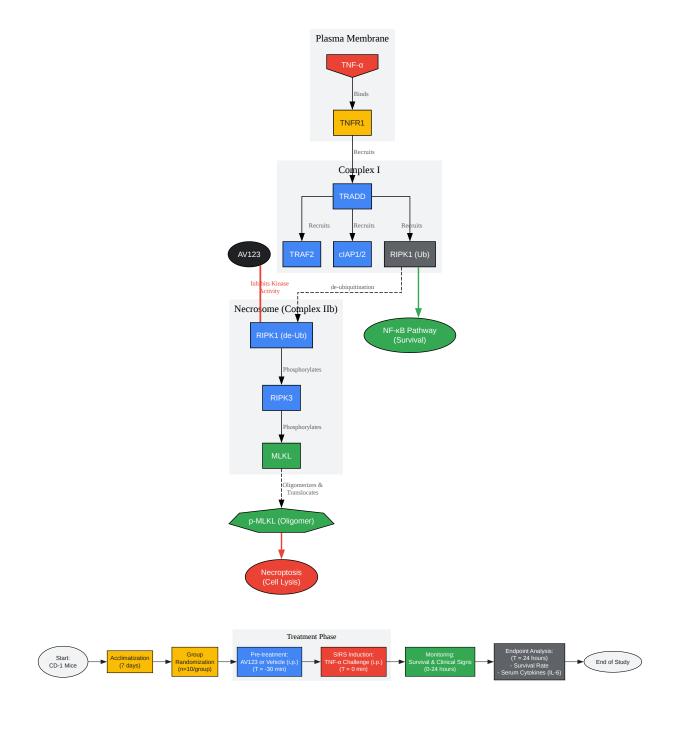
Signaling Pathway and Experimental Workflow Visualizations

Visual diagrams are provided below to illustrate the mechanism of action and experimental design.

Proposed Mechanism of Action: Inhibition of the Necroptosis Pathway

The following diagram illustrates the TNF- α -induced necroptosis signaling cascade and the inhibitory action of **AV123** on RIPK1.





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References

- 1. biocat.com [biocat.com]
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